ALD Precursor Volatility Advantage: Lower Sublimation Temperature vs. cis-PdCl2(PMe3)2 Enables Efficient Thin-Film Deposition
In the context of Atomic Layer Deposition (ALD), precursor volatility is a critical performance metric. trans-PdCl₂(PEt₃)₂ is a volatile solid that sublimes under vacuum at 100–170 °C at 0.1 mbar. In direct comparison, the related cis-PdCl₂(PMe₃)₂ requires temperatures that are approximately 20 °C higher to achieve the same sublimation conditions [1]. This lower sublimation temperature of the trans-PEt₃ complex simplifies process engineering and can reduce thermal stress on sensitive substrates during film growth.
| Evidence Dimension | Sublimation temperature under vacuum (0.1 mbar) |
|---|---|
| Target Compound Data | 100–170 °C |
| Comparator Or Baseline | cis-PdCl2(PMe3)2 |
| Quantified Difference | Approximately 20 °C higher required for the comparator |
| Conditions | Thermogravimetric analysis under vacuum conditions |
Why This Matters
For procurement in materials science, the lower sublimation temperature directly translates to a wider and more energy-efficient ALD process window, making trans-PdCl₂(PEt₃)₂ a more practical precursor choice.
- [1] Vihervaara, A., Hatanpää, T., Selänne, M.-I., Mizohata, K., Ritala, M. (2024). Reductive Thermal ALD of Pd and Pd2Ge From a Novel Recyclable Palladium Chloride Adduct. *Advanced Materials Interfaces*, 2400579. View Source
